Pik-75

Content Navigation

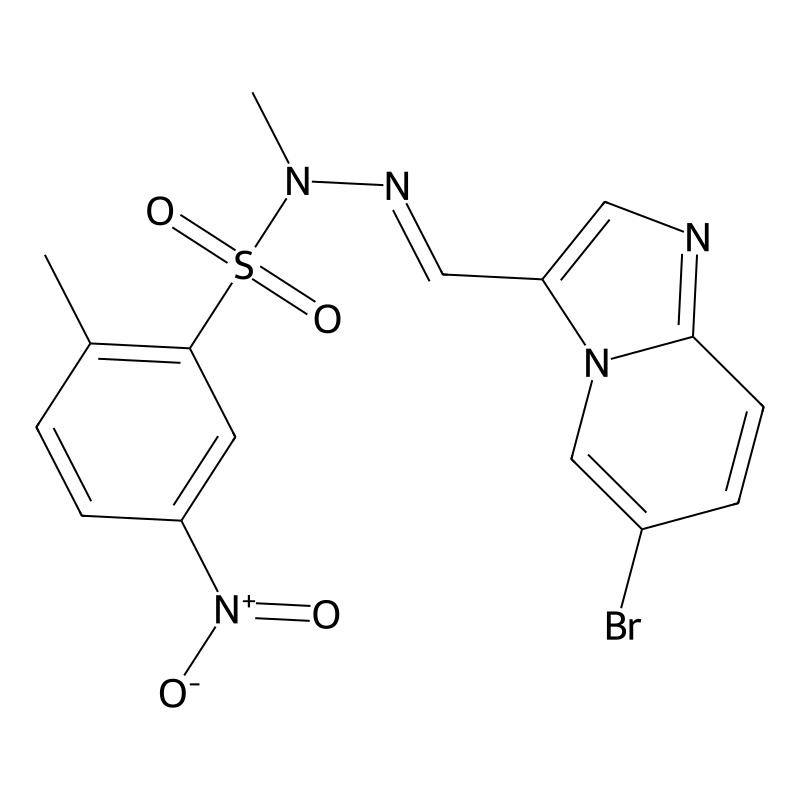

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

PIK-75 mechanism of action

Mechanism of Action

PIK-75 exerts its anti-cancer effect through a multi-targeted mechanism, crucial for overcoming treatment resistance.

Dual Kinase Inhibition

This compound's core action is simultaneous inhibition of PI3K p110α and CDK9 [1]. This dual targeting disrupts two critical pro-survival pathways in cancer cells:

- PI3K/p110α Inhibition: Blocks conversion of PIP2 to PIP3, preventing activation of AKT and its downstream pro-survival signaling [1] [2].

- CDK9 Inhibition: Suppresses RNA polymerase II, reducing transcription of short-lived pro-survival proteins like MCL-1 [1].

Overcoming Venetoclax Resistance

A key therapeutic application is reversing resistance to venetoclax (a BCL-2 inhibitor) in Mantle Cell Lymphoma (MCL) [1]. Proteomic studies show venetoclax-resistant cells exhibit upregulated MCL-1, BCL-xL, and AKT phosphorylation. This compound potently diminishes elevated MCL-1 and blocks AKT activation, overcoming primary, acquired, and tumor microenvironment-associated resistance in vitro and in vivo [1].

Induction of Apoptosis

In Acute Myeloid Leukemia (AML) cells, this dual inhibition leads to rapid apoptosis [3]. Loss of MCL-1 frees pro-apoptotic Bak, while p110α inhibition disrupts Bcl-xL connection with Bak. Simultaneous loss of both pro-survival proteins (MCL-1 and Bcl-xL) triggers cell death [3].

The following diagram illustrates the core signaling pathways affected by this compound and its functional outcomes.

This compound's multi-target mechanism disrupts pro-survival signals and promotes apoptosis.

Experimental Data & Protocols

For researchers, here are key experimental parameters and methodologies from published studies.

In Vitro Cell-Based Assays

| Assay Type | Cell Line | This compound Concentration | Incubation Time | Key Findings | PMID |

|---|---|---|---|---|---|

| Cytotoxicity | Human MV4-11 cells | IC50 = 0.003 μM (3 nM) | 72 hours | Potent cell killing [4] | - |

| Antiproliferative | Human NZOV9/NZB5 cells | IC50 = ~0.068 μM (68 nM) | - | Growth inhibition [4] | - |

| Overcoming Resistance | MCL cell lines (Mino, Rec-1) & primary samples | Not specified | - | Overcame venetoclax resistance [1] | 35411248 |

| Apoptosis (T-ALL) | T-ALL cell lines (e.g., Jurkat) | IC50 values determined; apoptosis at IC80 for 4h | 4 hours (apoptosis) | Growth inhibition & apoptosis induction [5] | - |

Key Experimental Protocols

- Cell Viability (MTT Assay): Cells plated in 96-well plates, treated with this compound, incubated with MTT solution (5 mg/mL) for 4 hours at 37°C. Formazan crystals dissolved in DMSO, absorbance measured at 570 nm [6].

- Western Blot Analysis: Cells lysed, proteins separated by SDS-PAGE and transferred to PVDF membrane. Antibodies detect key proteins like p-AKT, total AKT, MCL-1, and PARP cleavage to confirm mechanism and apoptosis [1] [5] [6].

- Flow Cytometry for Apoptosis: Cells treated with this compound (e.g., at IC80 for 4 hours), stained with Annexin V-APC and propidium iodide (PI), analyzed by flow cytometry to distinguish early/late apoptotic and necrotic cells [5].

Therapeutic Applications & Formulation

Beyond lymphomas, this compound demonstrates efficacy in diverse cancer types and disease models.

Research in Other Cancers

- T-cell Acute Lymphoblastic Leukemia (T-ALL): Inhibits oncogenic transcription factor TAL1 and PI3K-AKT pathway, inducing potent cytotoxicity and apoptosis [5].

- Acute Myeloid Leukemia (AML): Induces apoptosis via p110α inhibition and Cdk7/9-mediated Mcl-1 loss [3].

- Ovarian Cancer: Shows potent activity in SKOV-3 cells; nanosuspension formulations developed to improve delivery [7].

Nanoparticle Formulation Strategies

Poor aqueous solubility is a major limitation [4] [7]. Research explores nanosuspensions to enhance delivery:

- Nanosuspension (this compound-NS): High-pressure homogenization produces ~180 nm particles, improving saturation solubility and cytotoxicity in SKOV-3 ovarian cancer cells [7].

- Targeted Nanosuspension (this compound-NS-FA): Surface functionalization with folic acid (~160 nm) enhances uptake and cytotoxicity in folate receptor-positive cancer cells, improving tumor-targeted delivery [7].

References

- 1. This compound overcomes venetoclax resistance via blocking PI3K ... [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

- 3. This compound HCl - Selective PI3K p110 Inhibitor [apexbt.com]

- 4. This compound HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Targeting dual oncogenic machineries driven by TAL1 and ... [haematologica.org]

- 6. The Inhibitory Effect of this compound on Inflammatory Mediator ... [pmc.ncbi.nlm.nih.gov]

- 7. Development of this compound nanosuspension formulation with ... [sciencedirect.com]

Primary Targets and Inhibitory Profile

PIK-75 hydrochloride is best known for its dual inhibition of key enzymes in oncogenic signaling and DNA repair. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against its primary and secondary targets:

| Target | IC₅₀ (nM) | Description & Relevance |

|---|---|---|

| PI3K p110α | 5.8 [1] [2] [3] | Class I PI3K isoform; frequently mutated in cancers; central role in growth factor signaling and cell survival [4]. |

| DNA-PK | 2 [1] [2] [3] | Key kinase in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair; inhibition impairs DNA repair [1]. |

| PI3K p110γ | 76 [1] [2] [3] | Class I PI3K isoform; primarily expressed in hematopoietic cells; involved in inflammatory responses [1]. |

| PI3K p110δ | 510 [1] [2] [3] | Class I PI3K isoform; primarily expressed in leukocytes; target in immune and hematological malignancies. |

| PI3K p110β | 1300 [1] [2] [3] | Class I PI3K isoform; demonstrates >200-fold selectivity for p110α over p110β [1]. |

This compound also inhibits other targets at higher concentrations, including mTORC1, ATM, and Vps34, which should be considered for experimental design and interpretation [2] [3].

Mechanisms and Biological Effects

Inhibition of Oncogenic Signaling

By selectively inhibiting PI3K p110α, this compound effectively blocks the PI3K/AKT/mTOR signaling axis, a critical pathway for cell growth, proliferation, and survival. This leads to reduced phosphorylation of AKT and its downstream effectors, inducing cell cycle arrest and apoptosis in cancer cells [4] [5]. The following diagram illustrates this mechanism and other key cellular effects:

This compound inhibits PI3K/AKT and DNA-PK pathways, affecting cancer cell survival and inflammation.

Anti-inflammatory Properties

Beyond oncology, this compound exhibits anti-inflammatory effects. Research shows it can reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8 in models of esophageal inflammation, suggesting p110α is a key mediator in certain inflammatory pathways [6].

Experimental Research Applications

In Vitro Research

In cell-based studies, this compound demonstrates potent anti-proliferative and pro-apoptotic effects:

- Cancer Cell Lines: Inhibits proliferation with IC₅₀ values in the nanomolar range (e.g., ~12 nM in MCF-7 breast cancer cells) and blocks colony formation [5].

- Mechanistic Studies: At 10-20 nM, significantly reduces phosphorylation of AKT and downstream targets like S6, specifically inhibiting the PI3K pathway without affecting MAPK signaling [5].

- Other Studies: Used at 10 nM to inhibit TNF-α-induced CD38 expression in airway smooth muscle cells, exploring mechanisms of asthma [1] [7].

In Vivo Research

In vivo studies highlight its potential for anticancer therapy but also reveal challenges:

- Efficacy: At 2 mg/kg, potentiates gemcitabine's effect in pancreatic cancer mouse models; at 20 mg/kg, suppresses glioblastoma xenograft growth and extends survival [3] [5].

- Challenge: Poor aqueous solubility and significant toxicity (impairs glucose tolerance) limit its clinical translation [1] [8].

Advanced Formulation Strategies

To overcome solubility and toxicity issues, novel delivery systems are in development. A 2025 study successfully encapsulated this compound in organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) [8]. These nanoparticles target the Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells, enabling targeted delivery and improving efficacy while potentially reducing systemic toxicity [8].

Key Experimental Protocols

Kinase Inhibition Assay

This protocol measures direct inhibition of PI3K enzyme activity [1] [2]:

- Stock Solution: Dissolve this compound HCl in DMSO at 10 mM; store at -20°C.

- Reaction Mixture: 50 µL of 20 mM HEPES (pH 7.5), 5 mM MgCl₂, and 180 µM phosphatidylinositol.

- Initiate Reaction: Add 100 µM ATP containing 2.5 µCi of [γ-³²P]ATP.

- Incubate: 30 minutes at room temperature.

- Stop Reaction: Add 50 µL of 1 M HCl.

- Lipid Extraction: Add 100 µL chloroform/methanol (1:1 v/v) and 250 µL of 2 M KCl. Count radioactivity in the organic phase via liquid scintillation.

Cell Viability Assessment (MTT Assay)

This protocol determines cytotoxic effects in cultured cells [1] [6] [2]:

- Cell Treatment: Seed cells and treat with this compound for desired duration (e.g., 48-72 hours).

- Add MTT: Add MTT solution (final concentration 5 mg/mL); incubate for 3.5-4 hours at 37°C.

- Solubilize Formazan: Remove supernatant; dissolve formazan crystals in DMSO.

- Quantify: Measure absorbance at 570 nm (reference 690 nm). Viability is proportional to absorbance.

References

- 1. This compound HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. - PIK | DNA-PK | Apoptosis | PI3K | TargetMol 75 hydrochloride [targetmol.com]

- 3. This compound hydrochloride | DNA-PK/p110α Inhibitor [medchemexpress.com]

- 4. - PIK , 75 | CAS 372196-77-5 | SCBT - Santa Cruz... hydrochloride [scbt.com]

- 5. - PIK | PI3K inhibitor | Inhibitor of PI3K isoform p110α | CAS... 75 HCl [invivochem.com]

- 6. The Inhibitory Effect of this compound on Inflammatory Mediator ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound HCl - Selective PI3K p110 Inhibitor [apexbt.com]

- 8. Encapsulation and Delivery of the Kinase Inhibitor this compound by ... [pubmed.ncbi.nlm.nih.gov]

PIK-75 Inhibitory Profile (IC50 Values)

The core activity of PIK-75 is its potent inhibition of specific kinases, with values significantly lower than for other related enzymes. The following table details its half-maximal inhibitory concentration (IC50) against primary and secondary targets [1] [2].

| Target | IC50 Value | Notes |

|---|---|---|

| DNA-PK | 2 nM | Primary target [1] [3] [2]. |

| p110α (PI3K) | 5.8 nM | Primary target; >200-fold selective over p110β [1] [2]. |

| p110γ (PI3K) | 76 nM | Secondary target [1]. |

| p110δ (PI3K) | 510 nM | Secondary target [1]. |

| p110β (PI3K) | 1.3 μM (1300 nM) | Demonstrates high selectivity for p110α over p110β [1]. |

For context, the table below shows its activity against a wider panel of PI3K-related kinases, confirming its relatively clean profile [1].

| Target | IC50 Value |

|---|---|

| ATM | 2.3 μM |

| mTORC1 | ~1 μM |

| hsVPS34 | 2.6 μM |

| ATR | 21 μM |

| PI4KIIIβ | ~50 μM |

Mechanism of Action and Signaling Pathways

This compound acts as a reversible inhibitor that binds to the ATP-binding pocket of its targets [1]. Its key cellular effects result from simultaneously blocking two critical signaling nodes.

Diagram: this compound's dual inhibition of p110α and DNA-PK impairs cell survival and DNA repair, leading to apoptosis.

- Dual-Target Mechanism: this compound uniquely co-targets the p110α isoform of PI3K and DNA-PK, two enzymes in distinct but critical cellular pathways [1] [4] [3]. This dual action can lead to synergistic anti-cancer effects.

- Consequence of p110α Inhibition: Inhibition of p110α blocks the phosphoinositide 3-kinase (PI3K) signaling pathway. This disrupts the phosphorylation and activation of the key kinase Akt, which is a central regulator of cell growth, survival, and metabolism [5] [2] [6]. In cancer research, this is crucial for blocking invasive structures called invadopodia [5].

- Consequence of DNA-PK Inhibition: DNA-PK is essential for the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK with this compound impairs this repair mechanism, leading to the accumulation of DNA damage and sensitizing cells to apoptosis, especially when combined with DNA-damaging agents [1] [3].

Key Experimental Protocols

To effectively utilize this compound in research, follow these established experimental protocols.

In Vitro Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of PI3K enzyme activity [2].

- 1. Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂). Dissolve this compound at a high concentration (e.g., 10 mM) in DMSO as a stock solution, and create a dilution series in DMSO (e.g., 20% v/v) for generating a dose-response curve.

- 2. Enzyme Reaction: In a 50 µL reaction mixture, combine buffer, the lipid substrate (e.g., 180 µM phosphatidylinositol), and the PI3K enzyme. Initiate the reaction by adding ATP (e.g., 100 µM, containing [γ-³²P]ATP for radiolabeled detection). Incubate at room temperature for 30-60 minutes.

- 3. Reaction Stop & Detection: Stop the reaction by adding 50 µL of 1 M HCl. Extract the radiolabeled phospholipid product with a 1:1 mixture of chloroform/methanol. Quantify the radioactivity using a liquid scintillation counter to determine the level of enzyme activity. For a non-radioactive alternative, a luminescent assay that measures ATP consumption can be used.

- 4. Data Analysis: Plot the concentration of this compound against the percentage of enzyme activity inhibition. Use software (e.g., GraphPad Prism) to fit a curve and calculate the IC₅₀ value.

Cell-Based Viability and Apoptosis Assay

This protocol assesses the functional impact of this compound on cells [7] [2].

- 1. Cell Seeding and Treatment: Seed appropriate cancer cell lines (e.g., pancreatic cancer MIA PaCa-2, mantle cell lymphoma Recl-1) in multi-well plates. The following day, treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 1000 nM) for a defined period, typically 48-72 hours.

- 2. Viability Measurement: After incubation, assess cell viability using assays like MTT or CellTiter-Glo. These assays measure metabolic activity or ATP content as proxies for the number of living cells. The IC₅₀ for growth inhibition can be determined from the dose-response curve.

- 3. Apoptosis Analysis: To confirm the induction of programmed cell death, treat cells with this compound for 24-48 hours. Analyze markers of apoptosis via Western blotting, looking for the cleavage of key proteins such as PARP and Caspase-3 [7].

- 4. Pathway Analysis: Use Western blotting to validate the on-target effect of this compound by probing for a reduction in phosphorylated Akt (at Ser473 and Thr308), indicating successful blockade of the PI3K pathway [5] [2].

Research Applications & Formulation Note

- Key Applications: this compound is widely used to dissect the specific biological role of p110α in insulin signaling and cancer cell invasion [5] [4]. Recent research highlights its efficacy in overcoming resistance to the cancer drug venetoclax in hematologic malignancies by simultaneously inhibiting PI3K/AKT signaling and downregulating MCL-1 [7]. It also demonstrates anti-inflammatory potential by reducing proinflammatory cytokines [8].

- Important Formulation Note: A significant practical challenge with this compound is its poor aqueous solubility, which can limit its use in biological assays, especially in vivo. Researchers have developed nanosuspension formulations to improve its delivery efficiency and cytotoxicity for in vivo studies [9].

References

- 1. This compound hydrochloride | DNA-PK/p110α Inhibitor [medchemexpress.com]

- 2. This compound HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. DNA-PK Inhibitor Review [selleckchem.com]

- 4. A Pharmacological Map of the PI3-K Family Defines a Role for ... [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoinositide 3-kinase signaling pathway mediated by ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a Reversible DNA-PK and p110α Selective Inhibitor [cancer-research-network.com]

- 7. This compound overcomes venetoclax resistance via blocking PI3K ... [pmc.ncbi.nlm.nih.gov]

- 8. The Inhibitory Effect of this compound on Inflammatory Mediator ... [pmc.ncbi.nlm.nih.gov]

- 9. Development of this compound nanosuspension formulation with ... [sciencedirect.com]

PIK-75 Solubility and Key Data

| Parameter | Value | Details / Additional Data |

|---|---|---|

| Solubility in DMSO | ≥ 30 mg/mL (61.38 mM) [1] | Also reported as 98 mg/mL (200.51 mM) [2] and ≥8.15 mg/mL with gentle warming [3]. |

| Molecular Weight | 488.74 g/mol [2] [1] [3] | - |

| Molecular Formula | C₁₆H₁₄BrN₅O₄S·HCl [2] [1] [4] | - |

| Recommended Stock Storage | Below -20°C, desiccated [2] [1] [3] | Prepare stock solutions in fresh, dry DMSO [2]. |

| Primary Targets (IC₅₀) | p110α (5.8 nM), DNA-PK (2 nM) [2] [1] [3] | Also inhibits p110γ (76 nM); highly selective over p110β (1.3 μM) [2] [1]. |

Experimental Protocols

The provided methodologies are adapted from supplier documentation and research publications to guide your experimental work with PIK-75 [2].

Preparation of Stock and Working Solutions

- Stock Solution: Dissolve this compound in fresh, dry DMSO to prepare a concentrated stock solution (e.g., 10-30 mM). Aliquot and store at -20°C or below under desiccating conditions to maintain stability and prevent water absorption, which can reduce solubility [2] [1].

- Working Solution for Cell Culture: Dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. Gently warm the stock solution if needed and mix thoroughly. It is recommended to prepare and use working solutions on the same day [1].

In-vitro Kinase Inhibition Assay

This protocol measures the direct inhibition of PI3K enzyme activity by this compound [2].

- Reaction Setup: In a 50 μL volume, combine 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 180 μM phosphatidyl inositol, and the PI3K enzyme.

- Initiation and Incubation: Start the reaction by adding 100 μM ATP (containing a tracer of [γ-³²P]ATP). Incubate for 30 minutes at room temperature.

- Termination and Detection: Stop the reaction with 50 μL of 1 M HCl. Extract the radioactive phospholipids with 100 μL of chloroform/methanol (1:1 v/v) and 250 μL of 2 M KCl. Quantify the product by liquid scintillation counting.

- IC₅₀ Calculation: Serially dilute this compound in DMSO, generate a concentration versus enzyme inhibition curve, and analyze it using software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀) [2].

Cell-Based Viability/Proliferation Assay (MTT Assay)

This protocol assesses the compound's effect on cell viability [2].

- Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Treat cells with this compound at various concentrations (e.g., 0-10 μM) for the desired duration (e.g., 48-72 hours).

- MTT Incubation: Add MTT reagent to each well and incubate for ~3.5 hours at 37°C.

- Solubilization and Measurement: Add 10% SDS in 0.01 M HCl to each well to solubilize the formazan crystals overnight. Transfer samples to a 96-well microplate and measure the absorbance at 570 nm with a 690 nm reference wavelength.

Experimental Workflow and Mechanism of Action

The diagram below outlines the key stages of working with this compound in a research setting, from stock preparation to assessing its cellular effects.

Workflow for using this compound from stock preparation to mechanistic analysis.

Advanced Research and Formulation Strategies

A significant challenge with this compound is its poor solubility in aqueous solutions, which limits its use in vivo [5]. Recent research addresses this with novel delivery systems:

- Nanoparticle Encapsulation: this compound has been successfully encapsulated in organic core High-Density Lipoprotein-like Nanoparticles (oc-HDL NPs) that target the Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells [5].

- Enhanced Efficacy: This formulation, This compound oc-HDL NP, specifically delivers this compound to cancer cells, potently inducing cell death in vitro and in vivo in prostate cancer models, and demonstrates efficacy in overcoming drug resistance where free this compound may be less effective [5].

References

- 1. - PIK | CAS:372196-77-5 | Inhibitor of... | Manufacturer BioCrick 75 [biocrick.com]

- 2. This compound HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound HCl - Selective PI3K p110 Inhibitor [apexbt.com]

- 4. hydrochloride, p110alpha PI3K inhibitor... | Abcam PIK 75 [abcam.com]

- 5. Encapsulation and Delivery of the Kinase Inhibitor this compound by ... [pubmed.ncbi.nlm.nih.gov]

Primary Targets and Inhibitory Profile

PIK-75 is most renowned for its potent and selective inhibition of the p110α isoform of Class I Phosphoinositide 3-kinases (PI3K), yet it also strongly inhibits DNA-PK, which contributes to its off-target effects [1] [2].

The table below summarizes its key inhibitory concentrations (IC50) from cell-free assays.

| Target | IC50 (nM) | Selectivity Note |

|---|---|---|

| p110α (PI3Kα) | 5.8 - 7.8 nM [1] [2] | 200-fold more selective for p110α over p110β [2]. |

| DNA-PK | 2 nM [2] | Potent off-target activity [1]. |

| p110γ (PI3Kγ) | 76 nM [2] | --- |

| p110δ (PI3Kδ) | 510 nM [2] | --- |

| p110β (PI3Kβ) | 343 - 1300 nM [1] [2] | --- |

The signaling pathway diagram below illustrates the primary cellular processes impacted by this compound inhibition.

Selectivity and Off-Target Effects

While this compound demonstrates strong selectivity for p110α over other class I PI3K isoforms, its overall profile is promiscuous [3].

- Selectivity within PI3K Family: this compound's defining characteristic is its significant selectivity for p110α over p110β, with reported potency difference of about 200-fold [2]. It is considerably less potent against the p110γ and p110δ isoforms [1] [2].

- Promiscuity and Other Kinase Targets: Despite its PI3Kα selectivity, this compound is known to inhibit other kinases. It was reported to be effective against p38γ, and one study explicitly notes it "was also found to inhibit several other kinases," which is a typical cause of off-target toxicities [3].

Experimental Evidence and Protocols

The characterization of this compound's activity and selectivity relies on established biochemical and cellular assays.

Kinase Activity Assays (Cell-Free)

The core data on this compound's potency comes from in vitro kinase assays [2].

- Procedure: PI3K enzyme activity is determined in a reaction buffer containing phosphatidylinositol. The reaction is initiated by adding ATP, including radiolabeled [γ-³²P]ATP for detection. After incubation, the reaction is stopped, and newly phosphorylated phospholipids are extracted and quantified using liquid scintillation counting [2].

- Inhibition Testing: Serial dilutions of this compound are tested to generate a concentration-inhibition curve. The IC50 value is calculated from this curve using analytical software [2].

- Kinetic Analysis: A separate luminescent assay that measures ATP consumption can be used for more detailed kinetic studies to determine the inhibition mechanism (e.g., competitive with respect to the substrate PI) [2].

Cellular Assays

Cellular studies confirm that this compound inhibits PI3K signaling and exhibits anti-proliferative effects.

- Western Blot Analysis: Used to demonstrate that this compound treatment reduces levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, in cancer cell lines [2].

- Cell Viability/Proliferation Assays: The MTT assay is a common method. Cells are treated with this compound for 48-72 hours, after which MTT reagent is added. Metabolically active cells convert MTT into a purple formazan product, which is solubilized and measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of IC50 values for growth inhibition [2].

Beyond this compound: Deriving Improved Inhibitors

The key issues of this compound—namely its off-target effects and poor aqueous solubility—have driven research into improved analogs [4] [1].

- DW09849: This compound from the "DW series" was designed to reduce the off-target effects of this compound. It potently inhibits PI3Kα kinase activity with little activity against PI3K-related protein kinases and a panel of tyrosine kinases. It also preferentially inhibits the proliferation of cells containing the oncogenic mutation p110α (H1047R) [4].

- Nanosuspension Formulations: To address poor solubility, this compound has been formulated into nanosuspensions (this compound-NS). This formulation enhances delivery efficiency and cytotoxicity, and when targeted (e.g., with folic acid, this compound-NS-FA), it improves tumor-specific uptake in models like SKOV-3 ovarian cancer cells [1].

References

- 1. Development of this compound nanosuspension formulation with ... [sciencedirect.com]

- 2. This compound HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Identification of Potential p38γ Inhibitors via In Silico ... [pmc.ncbi.nlm.nih.gov]

- 4. DW09849, a selective phosphatidylinositol 3-kinase (PI3K) ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action: How PIK-75 Induces Apoptosis

PIK-75 is a potent dual inhibitor primarily targeting PI3K (phosphoinositide 3-kinase) p110α and CDK9 (Cyclin-dependent kinase 9). Its pro-apoptotic effect is achieved by simultaneously disrupting survival signals and inhibiting a short-lived anti-apoptotic protein.

The diagram below illustrates the core mechanism of this compound-induced apoptosis.

Experimental Evidence and Efficacy Data

The pro-apoptotic efficacy of this compound has been validated across multiple cancer models, as summarized in the table below.

| Cancer Model | Experimental Context | Key Apoptotic Findings | Citation |

|---|---|---|---|

| Mantle Cell Lymphoma (MCL) | Acquired/primary venetoclax resistance; In vitro and in vivo | ↓ MCL-1 protein, ↓ p-AKT; ↑ Caspase-3 cleavage; Synergistic cell death with venetoclax | [1] |

| Bladder Cancer (BCa) | Gemcitabine-resistant cell lines & patient-derived organoids; In vitro | Binds RAC3, induces apoptosis; Effective in GEM-resistant models | [2] |

| Breast Cancer | MCF-7 cell line; In vitro | Inhibits proliferation, induces apoptosis, increases ROS generation | [3] |

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the methodologies from key studies.

Cell Viability and Apoptosis Assay (from [1])

This protocol is used to assess the overall anti-cancer effect and the direct induction of programmed cell death.

- Cell Preparation: Plate cells in 96-well plates at a density of 1-2 x 10^4 cells per well.

- Drug Treatment: Treat cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for 24-72 hours. Include a negative control (DMSO vehicle).

- Viability Measurement: Use the Cell Counting Kit-8 (CCK-8). Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C, then measure the absorbance at 450 nm.

- Apoptosis Detection: Use an Annexin V-FITC/PI Apoptosis Detection Kit. After treatment, harvest cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze by flow cytometry within 1 hour to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptotic Markers (from [1])

This protocol confirms the molecular mechanism by detecting changes in key regulatory proteins.

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.

- Electrophoresis: Load 20-40 µg of total protein per lane onto a 4-20% SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.

- Membrane Transfer: Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (see table below) overnight at 4°C. The next day, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Use an enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imaging system to visualize protein bands.

Key Antibodies for Apoptosis Detection:

| Target Protein | Function | Expected Result with this compound |

|---|---|---|

| Cleaved Caspase-3 | Executioner caspase, apoptosis marker | Increase |

| Cleaved PARP | Caspase substrate, apoptosis marker | Increase |

| MCL-1 | Anti-apoptotic protein, CDK9 target | Decrease |

| p-AKT (Ser473) | Marker of PI3K pathway activity | Decrease |

| BCL-2 / BCL-xL | Anti-apoptotic proteins | Variable / Context-dependent |

| BIM / BAX | Pro-apoptotic proteins | Increase or No Change |

Molecular Docking (from [2])

This computational method predicts how this compound interacts with its potential targets at the atomic level.

- Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., RAC3, PI3K) from the Protein Data Bank (PDB). Remove water molecules and add hydrogen atoms using software like AutoDock Tools or Maestro.

- Ligand Preparation: Draw the 2D structure of this compound or obtain it from a database like PubChem. Convert it to 3D and minimize its energy using tools like Open Babel or MOE.

- Docking Simulation: Perform the docking calculation using programs such as AutoDock Vina or SwissDock. Define a grid box that encompasses the active site of the target protein.

- Analysis: Analyze the results based on the binding affinity (reported in kcal/mol; more negative values indicate stronger binding). Visually inspect the predicted binding pose to identify key hydrogen bonds, hydrophobic interactions, and steric clashes.

Research Implications and Future Directions

The current research highlights this compound's strong potential, particularly in overcoming drug resistance in cancers like MCL and bladder cancer [1] [2]. Its ability to simultaneously target PI3K-AKT signaling and MCL-1 represents a powerful combinatorial strategy to trigger apoptosis.

Future work will likely focus on:

- Developing analogs to improve its pharmacokinetic profile and reduce potential toxicity.

- Exploring its efficacy in other cancer types with hyperactive PI3K signaling or MCL-1 dependency.

- Optimizing combination regimens with other targeted agents, like BCL-2 inhibitors (venetoclax), to enhance and sustain apoptotic responses [1].

References

Biochemical Profile & Mechanism of Action

PIK-75 is a potent, small-molecule multi-kinase inhibitor. Its primary mechanism involves reversible and selective inhibition of specific kinase targets, as detailed in the table below [1] [2].

| Target | IC₅₀ (nM) | Selectivity Notes |

|---|---|---|

| p110α (PI3K) | 5.8 nM | >200-fold more selective for p110α over p110β [1] [2]. |

| DNA-PK | 2 nM | Potent inhibition of the DNA-dependent protein kinase [1] [2]. |

| p110γ (PI3K) | 76 nM | - |

| p110δ (PI3K) | 510 nM | - |

| p110β (PI3K) | 1,300 nM | - |

The following diagram illustrates the core signaling pathways inhibited by this compound and its consequent biological effects, which underpin its application in cancer research and potential as an anti-inflammatory agent.

This compound's core mechanism involves potent inhibition of PI3K p110α and DNA-PK, leading to anti-cancer and anti-inflammatory effects.

Formulation Strategies to Overcome Pharmacokinetic Limitations

The major challenge for this compound's preclinical development is its poor aqueous solubility, which limits its absorption and distribution [3] [4]. Researchers have developed advanced formulation strategies to overcome this.

Nanosuspension Formulation

A primary approach has been creating this compound nanosuspensions (this compound-NS) using high-pressure homogenization. The table below summarizes the key characteristics and outcomes of this formulation [3] [4].

| Parameter | Standard this compound | This compound Nanosuspension (NS) |

|---|---|---|

| Particle Size | Large, micro-scale | 161 - 182 nm |

| Saturation Solubility | Low | 11-fold improvement |

| In Vitro Cytotoxicity | Baseline | Enhanced in SKOV-3 ovarian cancer cells |

| In Vivo Tissue Distribution | - | Lower kidney exposure vs. standard suspension |

| Stability in Human Plasma | - | >90% drug recovery after 6 hours |

The process for creating and evaluating targeted nanosuspensions is summarized in the diagram below.

Workflow for developing this compound nanosuspensions, including base and targeted formulations, followed by biological evaluation.

Advanced Nanoparticle Delivery

A 2024 study introduced a more advanced delivery system: organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) targeted at the Scavenger Receptor Class B Type 1 (SR-B1), which is overexpressed in many cancers [5].

- Loading: Each nanoparticle encapsulates approximately 20 molecules of this compound [5].

- Mechanism: The this compound oc-HDL NP specifically binds to SR-B1 on cancer cells, facilitating efficient cellular uptake and drug release [5].

- Efficacy: This system demonstrated potent cell death in prostate cancer and cutaneous T-cell lymphoma models in vitro, and showed efficacy in a murine prostate cancer model in vivo. It also reduced the IC₅₀ of this compound across the NCI-60 cancer cell line panel [5].

Experimental & Research Applications

The following table summarizes key experimental findings and protocols from recent research.

| Study Focus | Cell Line / Model | Key Finding / Protocol | Citation |

|---|---|---|---|

| Overcoming Venetoclax Resistance | Mantle Cell Lymphoma (MCL) cell lines & patient samples | This compound (IC₅₀ ~3 nM in MV4-11 cells) blocks PI3K-AKT signaling and reduces MCL-1 expression to overcome resistance. Protocol: Cell viability measured by CellTiter-Glo assay after 72h incubation. | [6] [1] |

| Anti-inflammatory Effects | Feline Esophageal Epithelial Cells (EEC) | This compound pre-treatment dose-dependently reduced H₂O₂-induced expression of IL-1β, IL-8 (Western Blot), and IL-6 (ELISA). Protocol: Cells pre-treated with this compound for 1h before 300 μM H₂O₂ challenge. | [7] |

| Targeting Oncogenic Transcription | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines & PDX models | This compound inhibits enhancer activity driven by the TAL1 transcription factor and induces apoptosis. Protocol: Identified via a luciferase-based GIMAP enhancer reporter screen in Jurkat cells. | [8] |

| In Vivo Pharmacokinetics | SKOV-3 tumor-bearing mice (Nanosuspension) | This compound nanosuspension and standard suspension showed similar plasma pharmacokinetics, but nanosuspension led to lower drug levels in the kidney. | [3] [4] |

Key Takeaways for Researchers

- Potent but Problematic: this compound remains a highly potent and selective tool for biochemical research on PI3K p110α and DNA-PK pathways. However, its inherent poor solubility is a major bottleneck for in vivo studies and clinical translation [3] [1] [4].

- Formulation is Critical: Successful in vivo application is dependent on advanced formulation. Both nanosuspensions and targeted oc-HDL nanoparticles have proven to be effective strategies to enhance solubility, improve delivery efficiency, and alter tissue distribution [3] [5] [4].

- Broad Therapeutic Potential: Beyond oncology, evidence suggests this compound has potential in inflammatory conditions, as it can significantly reduce key pro-inflammatory cytokines in model systems [7].

References

- 1. This compound HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. medchemexpress.com/ pik - 75 .html [medchemexpress.com]

- 3. Development and evaluation of PIK nanosuspension... 75 [pubmed.ncbi.nlm.nih.gov]

- 4. Development of this compound nanosuspension formulation with ... [sciencedirect.com]

- 5. Encapsulation and Delivery of the Kinase Inhibitor this compound by ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound overcomes venetoclax resistance via blocking PI3K ... [pubmed.ncbi.nlm.nih.gov]

- 7. The Inhibitory Effect of this compound on Inflammatory Mediator ... [pmc.ncbi.nlm.nih.gov]

- 8. Targeting dual oncogenic machineries driven by TAL1 and ... [haematologica.org]

PIK-75 Solubility & Storage Guidelines

The table below consolidates key physical chemical data and storage conditions for PIK-75 HCl from commercial suppliers.

| Parameter | Reported Data | Source / Vendor |

|---|---|---|

| Molecular Weight | 488.74 g/mol | Consistent across [1] [2] [3] |

| CAS No. | 372196-77-5 | Consistent across [1] [2] [3] |

| Solubility in DMSO | 98 mg/mL (200.51 mM) [1]; 11 mg/mL (22.51 mM) [2]; ≥8.15 mg/mL [4] | Selleck Chemicals [1]; MedChemExpress [2]; ApexBio [4] |

| Solubility in Water | Insoluble [1] [2] [4] | Consistent across sources |

| Solubility in Ethanol | 9 mg/mL [1]; Insoluble [4] | Selleck Chemicals [1]; ApexBio [4] |

| Recommended Storage | Powder: -20°C, sealed, away from moisture [2] [3]. Solution: -80°C for 6 months, -20°C for 1 month [2]. | MedChemExpress [2]; InvivoChem [3] |

Preparation Protocols for Stock Solutions

Based on the compiled data, here are detailed methodologies for preparing stock solutions and conducting common experiments.

Stock Solution Preparation

Standard DMSO Stock Solution

- Procedure: Dissolve this compound HCl powder in anhydrous, moisture-free DMSO to the desired concentration. A common preparation is a 10 mM stock solution. For example, to prepare 1 mL of 10 mM stock, add 4.89 mg of this compound HCl powder to 1 mL of DMSO [1] [2] [3].

- Critical Note: Due to the impact of moisture-absorbing DMSO on solubility, it is recommended to use freshly opened DMSO [1]. Vortex, ultrasound, or gentle warming may be used to aid dissolving [3]. Aliquot the master liquid and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [2].

In Vivo Formulation (Corn Oil-Based)

- Procedure: A formulation validated for in vivo studies involves dissolving this compound in a 5% DMSO and 95% corn oil mixture to a final concentration of 0.150 mg/mL (0.31 mM). For 1 mL of working solution, add 50 μL of a 3 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix evenly. The mixed solution should be used immediately for optimal results [1].

Nanosuspension Formulation (for Enhanced Delivery)

- Procedure: To overcome poor solubility and stability, a folate-targeted nanosuspension can be prepared using high-pressure homogenization. This formulation demonstrated an 11-fold increase in saturation solubility and improved cytotoxicity in a human ovarian cancer model (SKOV-3 cells) [5].

Key Experimental Protocols

In Vitro Cell Viability (MTT) Assay

- Purpose: To assess the cytotoxic effect and determine the IC50 of this compound.

- Typical Protocol:

- Seed cells (e.g., human pancreatic cancer MIA PaCa-2 or AsPC-1 cells) in a 96-well plate.

- After cell attachment, treat with a concentration gradient of this compound (e.g., 0.1 to 1000 nM) for a set duration (e.g., 48 hours) [2].

- Add MTT solution (final concentration 5 mg/mL) to each well and incubate for 3-4 hours at 37°C [1] [6].

- Solubilize the resulting formazan crystals with DMSO or a specified buffer.

- Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader. Cell viability is calculated relative to untreated control cells [1] [6].

Western Blot Analysis

- Purpose: To evaluate the inhibitory effect of this compound on PI3K downstream signaling, such as phosphorylation of Akt.

- Typical Protocol:

- Treat serum-starved cells (e.g., CHO-IR cells) with this compound (e.g., 1-1000 nM) for a short period (e.g., 5 minutes) before stimulation with an agonist like insulin [2].

- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors [6].

- Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

- Probe the membrane with primary antibodies against targets of interest (e.g., p-Akt (Ser473), p-Akt (Thr308), and total Akt) [7] [2] [6].

- Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system [6].

Key Research Insights

The following diagram illustrates the primary mechanism of action and common experimental workflows for this compound in cancer cell research.

Diagram of this compound's mechanism and experimental workflow.

Critical Research Considerations

- Solubility Challenges: this compound has poor aqueous solubility. For in vitro assays, DMSO is the standard solvent, but final DMSO concentration in cell culture media should typically be kept below 0.1-0.5% to avoid cytotoxicity [1] [5].

- Target Selectivity: While this compound is a potent and selective p110α inhibitor, it also strongly inhibits DNA-PK. Researchers should account for this dual activity when interpreting results, as the observed phenotypes may not be solely due to PI3K p110α inhibition [1] [2].

- Formulation for In Vivo Work: The corn oil-based formulation and nanosuspension are examples of strategies to enable in vivo administration and improve drug delivery to tumors, addressing the limitations of the compound's physicochemical properties [1] [5].

References

- 1. This compound HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound hydrochloride | DNA-PK/p110α Inhibitor [medchemexpress.com]

- 3. This compound HCl | CAS 372196-77-5 | InvivoChem [invivochem.net]

- 4. This compound HCl - Selective PI3K p110 Inhibitor [apexbt.com]

- 5. Development of this compound Nanosuspension Formulation With ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Inhibitory Effect of this compound on Inflammatory Mediator ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound overcomes venetoclax resistance via blocking PI3K ... [pubmed.ncbi.nlm.nih.gov]

Chemical Profile and Storage Conditions

The table below summarizes the key chemical identifiers and critical storage conditions for PIK-75 to ensure its stability for research use.

| Property | Specification | Source |

|---|---|---|

| CAS No. (free base) | 372196-67-3 | [1] |

| Molecular Weight (free base) | 452.28 g/mol | [1] |

| Recommended Storage (Powder) | -20°C | [1] |

| Recommended Storage (in solvent) | -80°C | [1] |

| Container | Keep tightly sealed in a cool, well-ventilated area. Protect from direct sunlight. | [1] |

Preparation and Handling Protocols

Proper preparation and handling are crucial for maintaining the stability and activity of this compound in experimental settings.

Preparing Stock Solutions

- Solvent: DMSO is the primary solvent for preparing concentrated stock solutions [2].

- Concentration: A typical stock solution concentration is 98 mg/mL (200.51 mM) in DMSO [2].

- Stability Note: Moisture-absorbing (hygroscopic) DMSO can reduce solubility. It is recommended to use fresh DMSO for preparation [2].

- Alternative Solvent: this compound can also be dissolved in ethanol at approximately 9 mg/mL [2].

Safe Handling Procedures

- Personal Protective Equipment (PPE): Always wear safety goggles, protective gloves, and impervious clothing. Use suitable respiratory protection if ventilation is inadequate [1].

- Hazards: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects [1].

- Handling Precautions: Avoid inhalation and contact with skin or eyes. Avoid dust formation and use only in areas with appropriate exhaust ventilation [1].

Mechanism of Action and Experimental Data

This compound is a potent, small-molecule dual-inhibitor with a defined mechanism for overcoming cancer therapy resistance.

- Primary Mechanism and Targets

this compound primarily functions as a dual inhibitor of PI3K (phosphoinositide 3-kinase) and CDK9 (cyclin-dependent kinase 9) [3].

- PI3K Inhibition: It demonstrates high selectivity and potency, particularly against the p110α isoform of PI3K, with an IC50 of 5.8 nM in cell-free assays. It is significantly less potent against the p110β isoform [2].

- CDK9 Inhibition: Inhibition of CDK9, a key regulator of transcription, leads to a rapid reduction in short-lived proteins, including the pro-survival protein MCL-1 [3].

- Overcoming Resistance: By simultaneously blocking the PI3K-AKT signaling pathway and reducing MCL-1 levels, this compound effectively induces apoptosis (programmed cell death) in cancer cells that have developed resistance to the BCL-2 inhibitor venetoclax [3].

The following diagram illustrates the mechanism by which this compound overcomes venetoclax resistance:

This compound overcomes venetoclax resistance by inhibiting PI3K-AKT signaling and CDK9-MCL-1 axis.

Key Experimental Findings and Protocols A 2022 study identified this compound through high-throughput screening as a top candidate to overcome both acquired and primary venetoclax resistance in Mantle Cell Lymphoma (MCL) [3].

In Vitro Confirmation

- Cell Viability & Apoptosis: Researchers treated venetoclax-sensitive and resistant MCL cell lines with this compound. Cell viability was assessed using assays like CellTiter-Glo after 72 hours, and apoptosis was confirmed by Western blot analysis of cleaved PARP and cleaved Caspase-3 [3].

- Mechanistic Validation: Western blotting demonstrated that this compound treatment potently diminished elevated levels of MCL-1 and phosphorylated AKT (p-AKT) in the resistant cells [3].

- Tumor Microenvironment (TME) Model: The efficacy of this compound was also confirmed in a co-culture system using human stromal cells (HS-5) and a cytokine cocktail to mimic the protective TME, a known contributor to drug resistance [3].

In Vivo Efficacy

- This compound was shown to be efficacious in overcoming venetoclax resistance in xenograft mouse models. It also inhibited the dissemination of tumor cells to the spleen in these mice [3].

Application Notes for Researchers

- Stability is Key: The biological activity of this compound, particularly its ability to potently inhibit targets like p110α and DNA-PK, is dependent on correct storage and handling to maintain compound integrity [2].

- Broad Research Utility: Beyond oncology, this compound has been used as a tool compound in other research areas, such as inflammation, where it demonstrated anti-inflammatory effects by reducing proinflammatory cytokines in feline esophageal epithelial cells [4].

References

- 1. This compound free base|372196-67-3|MSDS [dcchemicals.com]

- 2. This compound HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound overcomes venetoclax resistance via blocking PI3K ... [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibitory Effect of this compound on Inflammatory Mediator ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: PIK-75-Loaded Organic Core High-Density Lipoprotein-like Nanoparticles for Targeted Cancer Therapy

Introduction and Significance

The kinase inhibitor PIK-75 has demonstrated significant potential as a multikinase inhibitor targeting key signaling pathways in cancer progression, specifically p110α, DNA-PK, and p38γ. Despite promising results in preclinical cancer models, its clinical translation has been hampered by limited solubility and delivery challenges, which restrict its bioavailability and therapeutic potential. To address these limitations, researchers have developed an innovative nanoformulation approach that encapsulates this compound within organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs), creating a targeted delivery system that enhances drug solubility and enables specific cellular targeting through the scavenger receptor class B type 1 (SR-B1). This receptor is frequently overexpressed in various cancer types compared to normal cells, providing a therapeutic window for targeted approaches that minimize off-target effects. [1]

The development of these HDL-mimicking nanoparticles represents a convergence of biomimetic design and targeted therapeutics, leveraging natural biological pathways for precision drug delivery. Native high-density lipoproteins (HDL) serve as endogenous nanoparticles that naturally transport lipids, proteins, and nucleic acids throughout the body through their interaction with specific receptors, particularly SR-B1. By engineering synthetic nanoparticles that mimic the structural and functional properties of native HDL, researchers can create biologically inspired delivery vehicles that are efficiently internalized by cancer cells overexpressing SR-B1. This approach represents a significant advancement in the field of nanomedicine, addressing fundamental challenges in the delivery of poorly soluble therapeutic agents while potentially reducing systemic toxicity through targeted delivery mechanisms. [1] [2]

Nanoparticle Formulation and Characterization

Composition and Structure

The organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) are sophisticated nanocarriers specifically engineered to address the solubility limitations of this compound while enabling targeted delivery to cancer cells. These nanoparticles feature a unique organic core scaffold that facilitates the stable encapsulation of hydrophobic drugs, surrounded by a lipid monolayer that mimics the surface composition of natural HDL. The nanoparticle formulation incorporates approximately 20 molecules of this compound per nanoparticle, achieving significant drug loading while maintaining optimal physicochemical properties for biological applications. The surface of these nanoparticles is functionalized with components that enable specific targeting of the scavenger receptor class B type 1 (SR-B1), which is frequently overexpressed in various cancer types, including prostate cancer and cutaneous T-cell lymphoma. [1]

The structural design of these oc-HDL NPs is critical to their function, as it preserves the biological recognition elements necessary for SR-B1 binding and subsequent cellular internalization. Characterization studies have confirmed that the this compound loaded oc-HDL NPs maintain similar size, surface charge, and surface composition as both unloaded oc-HDL NPs and natural human HDL, suggesting that the drug loading process does not compromise the biomimetic properties of the nanoparticles. This structural preservation is essential for maintaining the targeting specificity and biological interactions of the nanoparticles with the intended cellular receptors. The nanocarriers effectively serve as synthetic analogues of natural HDL, leveraging the same physiological pathways for targeted drug delivery while overcoming the limitations associated with the native particle structure for therapeutic applications. [1]

Key Physicochemical Properties

Table 1: Characterization of this compound oc-HDL Nanoparticles

| Property | Characterization Method | Results | Significance |

|---|---|---|---|

| Drug Loading Capacity | Spectrophotometric analysis | ~20 molecules of this compound/NP | High encapsulation efficiency for therapeutic efficacy |

| Particle Size | Dynamic light scattering | Similar to natural HDL (~10-20 nm) | Enhanced tissue penetration and cellular uptake |

| Surface Charge | Zeta potential measurement | Comparable to natural HDL | Optimal biological compatibility and circulation time |

| Surface Composition | Biochemical analysis | Mimics natural HDL | SR-B1 recognition and binding |

| Targeting Specificity | Cellular uptake studies | SR-B1-mediated delivery | Selective cancer cell targeting |

The physicochemical characterization of this compound oc-HDL NPs confirms their structural similarity to natural HDL, which is crucial for their function as biomimetic delivery vehicles. The nanoparticle size distribution falls within the range of natural HDL particles (approximately 10-20 nm in diameter), which facilitates enhanced tissue penetration and efficient cellular uptake through the SR-B1 receptor pathway. Surface charge measurements demonstrate zeta potential values comparable to native HDL, suggesting favorable biocompatibility and circulation properties. The surface composition analysis verifies the presence of key lipid components and apolipoprotein mimics that enable specific recognition by SR-B1 receptors, which is the fundamental targeting mechanism for these nanocarriers. This strategic design allows the nanoparticles to bypass non-specific interactions while maximizing drug delivery to target cancer cells. [1]

The drug loading capacity of approximately 20 this compound molecules per nanoparticle represents a significant achievement in formulation science, addressing the inherent solubility challenges of the kinase inhibitor while maintaining the structural integrity of the nanocarrier. This loading efficiency ensures that therapeutic concentrations of this compound can be delivered to cancer cells without requiring large quantities of the carrier material, optimizing the therapeutic index and potentially reducing carrier-related toxicity. The stability of the drug-nanoparticle complex under physiological conditions further enhances the utility of this delivery system, protecting the encapsulated drug from premature degradation and enabling controlled release at the target site. These physicochemical properties collectively contribute to the enhanced performance of this compound when delivered via the oc-HDL nanoparticle system compared to the free drug formulation. [1]

Experimental Results and Efficacy Data

In Vitro Anticancer Activity

The therapeutic efficacy of this compound oc-HDL NPs has been rigorously evaluated across multiple cancer cell lines, demonstrating significant advantages over free this compound administration. In studies utilizing prostate cancer (PCa) and cutaneous T-cell lymphoma (CTCL) models known to be sensitive to inhibitors of p110α and p38γ respectively, the formulated nanoparticles specifically targeted SR-B1 to deliver this compound and potently induced cell death. Notably, the this compound oc-HDL NP formulation demonstrated enhanced efficacy compared to free this compound or empty oc-HDL NPs alone, as evidenced by reduced IC50 values across the NCI-60 cell line panel and additional pancreatic cancer cell lines. This broad-spectrum activity suggests the potential utility of this delivery platform across multiple cancer types, particularly those exhibiting SR-B1 overexpression. [1]

The mechanistic studies revealed that the anticancer activity of this compound oc-HDL NPs stems from the dual targeting approach: the SR-B1-mediated delivery enhances cellular uptake specifically in cancer cells, while the released this compound inhibits key kinase targets including p110α, DNA-PK, and p38γ. In cutaneous T-cell lymphoma models, the inhibition of p38γ has been identified as a particularly important mechanism, while in prostate cancer models, targeting p110α appears to drive the therapeutic response. The targeted delivery approach not only enhances efficacy but also potentially reduces off-target effects by minimizing exposure in non-cancerous cells with lower SR-B1 expression. This selective cytotoxicity profile represents a significant advantage over conventional chemotherapy and even free this compound administration, which lacks this targeting specificity. [1]

In Vivo Performance

The in vivo efficacy of this compound oc-HDL NPs has been evaluated in murine prostate cancer models, demonstrating significant tumor growth inhibition and enhanced survival compared to control treatments. The targeted nanoparticles effectively homed to tumor tissues expressing SR-B1, facilitating site-specific drug release and therapeutic activity while potentially minimizing systemic exposure. This tumor-targeting capability is particularly valuable for drugs like this compound that would otherwise face challenges related to solubility, rapid clearance, or non-specific distribution when administered in their free form. The in vivo performance of these nanoparticles confirms the potential of SR-B1-targeted approaches for enhancing the therapeutic index of kinase inhibitors in oncology applications. [1]

Table 2: Summary of Experimental Results with this compound oc-HDL NPs

| Experimental Model | Key Findings | Significance |

|---|---|---|

| Prostate Cancer (in vitro) | Potent induction of cell death via p110α inhibition | Validation of mechanism in sensitive model |

| Cutaneous T-Cell Lymphoma (in vitro) | Significant cell death via p38γ inhibition | Application in hematological malignancy |

| NCI-60 Cell Line Panel | Reduced IC50 compared to free this compound | Broad-spectrum efficacy across cancer types |

| Pancreatic Cancer Lines | Enhanced cytotoxicity | Potential for hard-to-treat malignancies |

| Murine Prostate Cancer (in vivo) | Tumor growth inhibition and increased survival | Proof-of-concept in live organism |

Beyond conventional cancer models, research has also explored the effects of this compound in other pathological contexts. One study investigated the role of this compound in inhibiting the Nrf2 signaling pathway in Echinococcus granulosus protoscoleces, demonstrating that this compound treatment increased ROS levels, reduced antioxidant enzyme activity (NQO-1, HO-1, GSH-Px, and TPx), decreased Nrf2 protein expression, and enhanced caspase-3 activity. These findings suggest that this compound has broast biological activities beyond kinase inhibition, potentially expanding its therapeutic applications to infectious and parasitic diseases. However, the primary focus of the oc-HDL nanoparticle formulation remains oncology applications where SR-B1 targeting provides a clear therapeutic advantage. [3]

Experimental Protocols

Nanoparticle Preparation and Drug Loading

The preparation of oc-HDL nanoparticles for this compound encapsulation follows a systematic approach that can be adapted from established HDL-mimicking nanoparticle protocols. While the exact formulation details for this compound oc-HDL NPs are proprietary, the general methodology can be outlined based on similar HDL-mimicking nanoparticle systems: [1] [2]

Organic Core Formation: Begin by preparing the organic core scaffold using lipid-conjugated core components dissolved in ethanol. Typical lipid components may include phosphatidylcholine, sphingomyelin, phosphatidylserine, cholesteryl oleate, and DSPE-PEG, though specific ratios and compositions may vary. The ethanol is evaporated under a gentle nitrogen stream to form a thin lipid film, which is then hydrated with ultrapure water under homogenization to form prototype nanoparticles. [2]

Drug Encapsulation: For drug loading, this compound is dissolved in an appropriate solvent and introduced to the prototype nanoparticles. The mixture is incubated at 37°C with continuous stirring to facilitate active loading of the drug into the organic core. The stoichiometric ratio of approximately 20 this compound molecules per nanoparticle is maintained by controlling the input drug-to-lipid ratio during this step. [1]

Surface Functionalization: Following drug encapsulation, the nanoparticle surface is modified with apolipoprotein A-I (Apo A-I) or appropriate mimetic peptides to enable SR-B1 targeting. This involves incubating the nanoparticles with the targeting ligands overnight at room temperature with gentle stirring to ensure proper orientation and surface display of the targeting moieties. [2]

Purification and Concentration: The final formulation is purified from unencapsulated drug and free ligands using gel filtration chromatography or tangential flow filtration. The separation is monitored by tracking both nanoparticle intensity (via dynamic light scattering) and drug concentration (via HPLC or spectrophotometry) across collected fractions. [2]

Characterization Methods

Comprehensive characterization of the this compound oc-HDL NPs is essential for quality control and ensuring batch-to-batch consistency. The following protocols outline key characterization techniques:

Particle Size and Zeta Potential: Determine the hydrodynamic diameter, size distribution (polydispersity index), and surface charge (zeta potential) using dynamic light scattering. Measurements should be performed in triplicate at 25°C following appropriate dilution of the nanoparticle formulation in phosphate-buffered saline (pH 7.4). The specifications should match those of natural HDL for optimal biological performance. [2]

Drug Loading Efficiency: Quantify the encapsulation efficiency using gel filtration chromatography to separate unencapsulated this compound from the nanoparticle formulation. Load 200 μL of the nanoparticle suspension onto a Sepharose 4B-CL column (25 cm × 1 cm) and elute with PBS. Collect 1-mL fractions and measure this compound concentration in each fraction using UV-Vis spectrophotometry or HPLC. Calculate encapsulation efficiency using the formula: %EE = (1 - unloaded this compound/total this compound added) × 100%. [2]

In Vitro Release Studies: Assess the drug release profile using dialysis methods. Place 1 mL of the this compound oc-HDL NP formulation in a dialysis membrane (appropriate molecular weight cutoff) against 20 mL of release medium (PBS with 0.5% w/v Tween 80 to maintain sink conditions) at 37°C with gentle shaking. At predetermined time intervals, collect and replace the release medium. Analyze the this compound concentration in the release medium using validated analytical methods to generate release kinetics. [2]

Morphological Examination: Utilize transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to visualize nanoparticle morphology. For SEM, samples are typically fixed, dehydrated through graded ethanol series, critical point dried, and sputter-coated with gold before imaging. This provides visual confirmation of nanoparticle size, shape, and structural integrity. [3] [2]

Biological Activity Assessment

Cytotoxicity Assays: Evaluate the in vitro anticancer activity using standard cell viability assays (e.g., MTT, MTS, or CellTiter-Glo). Seed cancer cells expressing varying levels of SR-B1 in 96-well plates and treat with serial dilutions of this compound oc-HDL NPs, free this compound, and empty oc-HDL NPs. After 72 hours of incubation, measure cell viability and calculate IC50 values. Include SR-B1 blocking antibodies or excess free HDL in control experiments to confirm receptor-mediated uptake. [1]

Cellular Uptake Studies: Quantify nanoparticle internalization using flow cytometry or confocal microscopy. For fluorescent tracking, incorporate a fluorescent lipid dye (e.g., DiI, DiO) during nanoparticle preparation. Treat cells with labeled nanoparticles for various time points, then analyze fluorescence intensity by flow cytometry or visualize internalization by confocal microscopy. Perform competitive inhibition experiments with excess natural HDL to verify SR-B1-specific uptake. [1]

In Vivo Efficacy Studies: Assess therapeutic efficacy in appropriate animal models, such as murine prostate cancer xenografts. Administer this compound oc-HDL NPs, free this compound, empty nanoparticles, or vehicle control via intravenous injection once tumor volumes reach 100-150 mm³. Monitor tumor dimensions regularly with calipers and animal body weight as an indicator of toxicity. Calculate tumor volumes using the formula: Volume = (length × width²)/2. Terminate the study when control tumors reach predetermined ethical endpoints, and compare tumor growth curves across treatment groups. [1]

Signaling Pathways and Mechanisms of Action

The therapeutic activity of this compound oc-HDL NPs involves a multi-faceted mechanism that encompasses both the targeted delivery component and the molecular pharmacology of the encapsulated drug. The nanoparticle component specifically binds to scavenger receptor class B type 1 (SR-B1), which is frequently overexpressed in various cancer types compared to normal cells. This receptor recognition triggers cellular internalization through receptor-mediated endocytosis, facilitating intracellular delivery of the this compound payload. Once inside the cell, the nanoparticle is designed to release the encapsulated drug, allowing this compound to engage its molecular targets: p110α (a subunit of PI3K), DNA-PK, and p38γ. The inhibition of these key signaling nodes disrupts critical cellular processes including proliferation, DNA repair, and survival signaling, ultimately leading to cancer cell death. [1]

The pathway modulation by this compound has been demonstrated in various cancer models. In prostate cancer, the inhibition of p110α disrupts the PI3K/AKT signaling axis, which is frequently hyperactivated in this malignancy and drives tumor growth and survival. In cutaneous T-cell lymphoma, targeting p38γ has been identified as a key mechanism for inducing therapeutic responses. Additionally, the inhibition of DNA-PK impairs the non-homologous end joining pathway for DNA repair, potentially enhancing the cytotoxicity of this compound, particularly in combination with DNA-damaging agents. Beyond these established targets, research has shown that this compound can also inhibit the Nrf2 signaling pathway, as demonstrated in studies with Echinococcus granulosus protoscoleces where this compound treatment reduced Nrf2 protein expression, decreased antioxidant enzyme activity, and increased reactive oxygen species accumulation. This multi-target inhibition profile makes this compound a particularly potent therapeutic agent when effectively delivered to cancer cells. [1] [3]

The following diagram illustrates the key signaling pathways affected by this compound and the mechanism of SR-B1-targeted delivery:

Applications and Future Directions

The development of this compound-loaded oc-HDL nanoparticles opens promising avenues for cancer therapeutics, particularly for malignancies characterized by SR-B1 overexpression. The technology has demonstrated efficacy in preclinical models of prostate cancer and cutaneous T-cell lymphoma, suggesting potential applications in these specific indications. Additionally, the broad-spectrum activity observed across the NCI-60 cell line panel indicates that this delivery platform may have utility in multiple cancer types, including pancreatic cancer and other solid tumors with limited treatment options. The targeted delivery approach may also enable the application of this compound in combination therapies, where it could sensitize cancer cells to conventional chemotherapy or radiation through its inhibition of DNA repair pathways. [1]

Beyond oncology, the platform technology of oc-HDL nanoparticles for drug delivery may have applications for other therapeutic agents facing similar solubility challenges. The organic core design provides a versatile scaffold for encapsulating various hydrophobic molecules, while the SR-B1 targeting moiety can be adapted for different receptor systems. This modularity suggests that the platform could be repurposed for delivering other kinase inhibitors or poorly soluble drugs for conditions where SR-B1 targeting is advantageous. Furthermore, the demonstrated ability to encapsulate macromolecules in similar HDL-mimicking systems indicates potential for nucleic acid or protein delivery, expanding the possible applications beyond small molecule therapeutics. [2]

From a translational perspective, future work should focus on scaling up the manufacturing processes to enable clinical development. The homogenization method described in similar HDL-mimicking nanoparticle systems offers advantages in terms of scalability compared to traditional methods like dialysis or sonication. Additional preclinical studies examining the pharmacokinetics, biodistribution, and toxicology profile of the this compound oc-HDL NPs will be essential for advancing to clinical trials. The commercial potential of this technology is evidenced by the fact that the inventors have licensed the this compound oc-HDL NP technology to a biotech company, highlighting the translational interest in this targeted delivery approach. As research progresses, this platform may offer new treatment options for patients with cancers that are resistant to conventional therapies. [1] [2]

Conclusion

The encapsulation of this compound in organic core high-density lipoprotein-like nanoparticles represents a significant advancement in targeted cancer therapy. This innovative approach addresses the fundamental limitations of this compound, particularly its poor solubility, while leveraging the natural targeting affinity of HDL-mimetic nanoparticles for SR-B1 receptors overexpressed on cancer cells. The comprehensive experimental data demonstrate the enhanced efficacy of this formulation compared to free drug administration across multiple cancer models, supporting its continued development as a promising therapeutic strategy. The detailed protocols provided in this document offer researchers a foundation for further exploring and advancing this technology toward clinical application, potentially benefiting patients with various malignancies, including prostate cancer, cutaneous T-cell lymphoma, and other solid tumors.

References

Application Notes: SR-B1-Targeted Delivery of PIK-75 via Organic Core HDL-like Nanoparticles for Cancer Therapy

Then, I will now begin writing the main body of the application notes.

Introduction

Scavenger Receptor Class B Type 1 (SR-B1) has emerged as a promising therapeutic target in oncology due to its frequent overexpression in malignant cells compared to normal tissues. SR-B1, the primary receptor for high-density lipoprotein (HDL), plays a crucial role in cellular cholesterol homeostasis through selective uptake of cholesteryl esters from HDL particles without internalizing the entire lipoprotein structure [1]. This physiological function is now being leveraged for targeted drug delivery applications. Organic core HDL-like nanoparticles (oc-HDL NPs) represent a novel class of biomimetic nanocarriers that exploit the natural targeting capabilities of HDL while overcoming limitations associated with traditional drug formulations [2].

The kinase inhibitor PIK-75 exhibits potent activity against multiple therapeutic targets, including p110α, DNA-PK, and p38γ, demonstrating significant potential in preclinical cancer models. However, its clinical translation has been hampered by limited aqueous solubility, which restricts bioavailability and dosing flexibility [2] [3]. This application note details a targeted delivery strategy that addresses these limitations through encapsulation of this compound within oc-HDL NPs, enabling SR-B1-mediated cellular uptake and enhancing therapeutic efficacy across multiple cancer models, including prostate cancer and cutaneous T-cell lymphoma [2].

Background and Significance

SR-B1 Biology and Therapeutic Targeting

SR-B1 is a multifunctional membrane receptor that facilitates the selective transfer of lipid components between HDL particles and cells. The receptor is composed of multiple functional domains and exists in several splice variants, with Isoform 3 (552 residues) representing the canonical sequence [1]. Beyond its physiological role in reverse cholesterol transport, SR-B1 has gained attention in oncology due to its overexpression in various malignancies, where it supports cancer cell survival under metabolic and redox stress [4]. The receptor's ability to naturally internalize lipid-based nanoparticles makes it an ideal candidate for targeted therapeutic approaches, particularly through reconstituted HDL platforms that mimic its endogenous ligand [2] [1].

The targeting mechanism of HDL-like nanoparticles involves specific binding to SR-B1 followed by selective lipid exchange rather than endocytosis of the entire particle. This unique uptake pathway enables efficient intracellular delivery of encapsulated therapeutics while avoiding lysosomal degradation pathways that can compromise drug activity [1]. Recent evidence suggests that SR-B1 expression is dynamically regulated in inflammatory conditions, further supporting its targeting potential in the tumor microenvironment where inflammatory signaling is frequently heightened [4].

This compound as a Multikinase Inhibitor

This compound is a potent small molecule inhibitor with a molecular weight of 452.28 g/mol and the chemical formula C₁₆H₁₄BrN₅O₄S [3]. It demonstrates preferential inhibition of p110α and p110γ isoforms of class I phosphoinositide 3-kinases (PI3Ks), which are frequently dysregulated in cancer and contribute to tumor growth, survival, and metabolic reprogramming [5] [3]. The PI3K/AKT/mTOR signaling pathway represents one of the most crucial intracellular signaling networks governing cellular processes like survival, proliferation, and metabolism, with dysregulation commonly observed in numerous malignancies [5].

Despite its promising kinase inhibitory profile, the therapeutic application of this compound has been limited by physicochemical properties, particularly poor aqueous solubility. Conventional formulation approaches have failed to overcome these limitations, necessitating innovative delivery strategies to realize its clinical potential [2]. The encapsulation of this compound within oc-HDL NPs represents a viable approach to enhance drug solubility, improve pharmacokinetic profiles, and enable tumor-specific delivery through SR-B1 targeting.

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Weight | 452.28 g/mol |

| Chemical Formula | C₁₆H₁₄BrN₅O₄S |

| Primary Targets | p110α, DNA-PK, p38γ |

| Therapeutic Class | Kinase inhibitor |

| Key Limitation | Limited aqueous solubility |

| Solution | Encapsulation in oc-HDL NPs |

Formulation and Characterization

Composition and Design Principles

The organic core HDL-like nanoparticle platform incorporates a hydrophobic core surrounded by a lipid monolayer stabilized by apolipoprotein A-I (apoA-I), the primary protein constituent of natural HDL. This design mimics the structural organization of endogenous HDL while incorporating modifications to enhance drug loading capacity and stability. The oc-HDL NP formulation successfully encapsulates approximately 20 molecules of this compound per nanoparticle, achieving significant drug loading while maintaining favorable physicochemical properties [2].

The nanoparticle composition includes several key components: an organic core capable of solubilizing hydrophobic drugs like this compound, phospholipids that form a stable monolayer surrounding the core, and apoA-I that provides structural integrity and facilitates SR-B1 recognition. This biomimetic design capitalizes on the natural functions of HDL while overcoming the heterogeneity of natural HDL particles through precise engineering of size, shape, and composition [2] [4].

Quantitative Characterization

Comprehensive physicochemical characterization demonstrates that this compound loaded oc-HDL NPs exhibit properties comparable to both unloaded oc-HDL NPs and natural human HDL. The similarity in these critical parameters suggests that drug loading does not compromise the structural integrity or biological recognition of the nanoparticles, which is essential for maintaining effective SR-B1 targeting [2].

Table 2: Physicochemical Properties of this compound oc-HDL NPs

| Parameter | This compound oc-HDL NPs | Unloaded oc-HDL NPs | Natural HDL |

|---|---|---|---|

| Size | Similar to unloaded oc-HDL | ~7-18 nm [4] | ~7-18 nm [4] |

| Surface Charge | Similar to unloaded oc-HDL | Comparable to natural HDL | Reference standard |

| Surface Composition | Similar to unloaded oc-HDL | Comparable to natural HDL | Reference standard |

| Drug Loading | ~20 molecules/NP | Not applicable | Not applicable |

| SR-B1 Targeting | Maintained | Preserved | Native ligand |

Experimental Protocols

Synthesis of this compound Loaded oc-HDL NPs

4.1.1 Materials and Equipment

- Organic core components: Tricaprylin, cholesterol, phospholipids (DMPC, POPC, or DPPC)

- Surface components: Cardiolipin, 1,2-dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:2 PG)

- Stabilizing protein: Purified human apolipoprotein A-I (apoA-I)